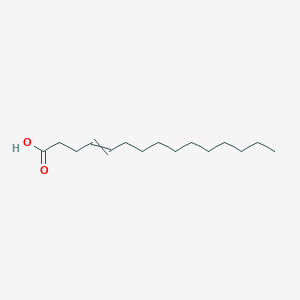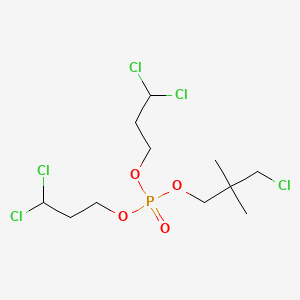
3-Chloro-2,2-dimethylpropyl bis(dichloropropyl) phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-2,2-dimethylpropyl bis(dichloropropyl) phosphate is a chemical compound that belongs to the class of organophosphates It is characterized by the presence of a phosphate group bonded to a 3-chloro-2,2-dimethylpropyl group and two dichloropropyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2,2-dimethylpropyl bis(dichloropropyl) phosphate typically involves the reaction of 3-chloro-2,2-dimethylpropanol with phosphorus oxychloride (POCl3) and dichloropropanol under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrogen chloride (HCl) produced during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified through distillation or recrystallization to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-2,2-dimethylpropyl bis(dichloropropyl) phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates and chlorinated byproducts.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various chlorinated and non-chlorinated phosphates, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-Chloro-2,2-dimethylpropyl bis(dichloropropyl) phosphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphate compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential use as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-chloro-2,2-dimethylpropyl bis(dichloropropyl) phosphate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit the activity of certain enzymes by binding to their active sites, leading to a disruption of normal cellular processes. The specific pathways involved depend on the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Chloro-2,2-dimethylpropyl bis(2,3-dichloropropyl) phosphite
- 2,2-Bis(chloromethyl)trimethylene bis(bis(2-chloroethyl)phosphate)
Uniqueness
3-Chloro-2,2-dimethylpropyl bis(dichloropropyl) phosphate is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Compared to similar compounds, it may exhibit different levels of reactivity, stability, and biological activity, making it suitable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
67412-53-7 |
|---|---|
Molekularformel |
C11H20Cl5O4P |
Molekulargewicht |
424.5 g/mol |
IUPAC-Name |
(3-chloro-2,2-dimethylpropyl) bis(3,3-dichloropropyl) phosphate |
InChI |
InChI=1S/C11H20Cl5O4P/c1-11(2,7-12)8-20-21(17,18-5-3-9(13)14)19-6-4-10(15)16/h9-10H,3-8H2,1-2H3 |
InChI-Schlüssel |
PVFRRNSHBYXYSN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(COP(=O)(OCCC(Cl)Cl)OCCC(Cl)Cl)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(Dimethylamino)ethyl]-1,4-dihydropyridine-3-carboxamide](/img/structure/B14481082.png)
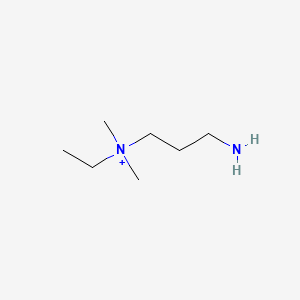
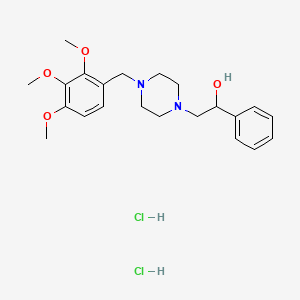
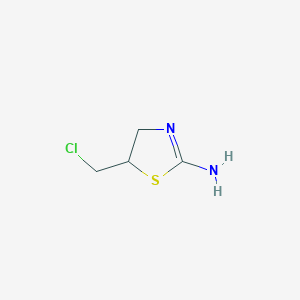
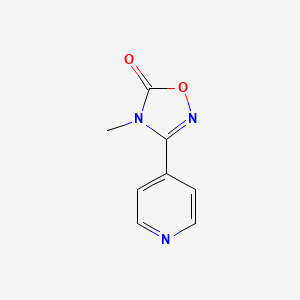
![2-{2-[2-(Diethylamino)ethoxy]-2-oxoethyl}oct-3-enoate](/img/structure/B14481115.png)
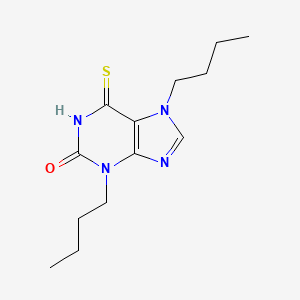
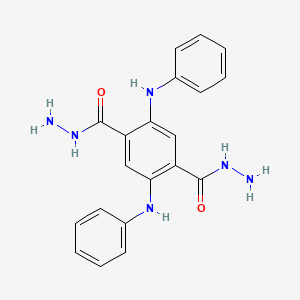
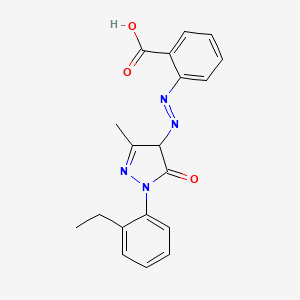
![2-[(4-Hydroxyphenyl)methylidene]-3-oxobutanoic acid](/img/structure/B14481129.png)

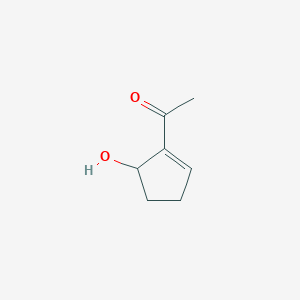
![9-[(2-Methylacryloyl)amino]nonanoic acid](/img/structure/B14481143.png)
